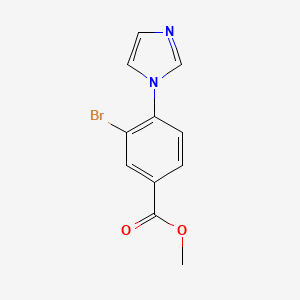

Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate

Description

Methyl 3-bromo-4-(1H-imidazol-1-yl)benzoate (CAS: 1800489-57-9) is a heteroaromatic benzoate derivative with a molecular formula of C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol. Its structure features a bromine atom at the 3-position and a 1H-imidazol-1-yl substituent at the 4-position of the benzoate core, making it a versatile intermediate in medicinal chemistry and organic synthesis . The compound is commercially available with a purity of ≥95% and is primarily used in research settings for developing bioactive molecules, particularly those targeting antifungal and anticancer pathways .

Properties

IUPAC Name |

methyl 3-bromo-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLBEPCSLPBWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate typically involves the following steps:

Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Imidazole Substitution: The brominated intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dehalogenated or reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-4-(1H-imidazol-1-yl)benzoate serves as a building block for synthesizing pharmaceutical compounds targeting imidazole receptors or enzymes. Its structure allows for modifications that enhance biological activity against various diseases, including infections and cancer.

Case Study: Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, a study indicated that imidazole derivatives could act as potent inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxic effects . this compound's structural features may contribute to similar activities.

Materials Science

In materials science, this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical structure allows for the incorporation of specific properties into materials, such as increased durability or enhanced chemical resistance.

Table 1: Properties of Materials Developed Using this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Chemical Resistance | Excellent | Protective materials |

| Mechanical Strength | Moderate | Structural components |

Biological Studies

The compound is also employed as a probe or ligand in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with metal ions or hydrogen bond donors/acceptors makes it valuable for investigating cellular processes.

Case Study: Enzyme Inhibition

Research on imidazole derivatives has demonstrated their potential as enzyme inhibitors. For example, studies have identified specific imidazole compounds that effectively inhibit aldosterone synthase, which is crucial in treating conditions like hypertension . this compound could be investigated for similar inhibitory effects.

Industrial Applications

This compound finds use in the synthesis of agrochemicals and specialty chemicals. Its application in these areas is driven by its ability to enhance the efficacy of products through improved chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-Substituted Imidazole Benzoates

The target compound belongs to a class of bromoimidazole benzoates with variations in the position of substituents and fused ring systems. Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Differences |

|---|---|---|---|---|---|

| Methyl 3-bromo-4-(1H-imidazol-1-yl)benzoate | C₁₁H₉BrN₂O₂ | 281.11 | 1800489-57-9 | ≥95% | Bromine and imidazole on benzoate ring |

| Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate | C₉H₆BrN₃O₂ | 284.07 | 1379297-22-9 | ≥95% | Imidazo-pyrazine fused ring system |

| Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | C₁₀H₇BrN₂O₂ | 283.08 | 886361-98-4 | ≥97% | Imidazo-pyridine fused ring system |

| Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | C₁₀H₇BrN₂O₂ | 283.08 | 1042141-37-6 | ≥98% | Bromine at 2-position of fused ring |

Key Findings :

- Fused imidazole systems (e.g., imidazo-pyridine or imidazo-pyrazine) exhibit distinct electronic properties compared to the non-fused imidazole in the target compound, influencing reactivity and binding affinity in biological assays .

- The position of bromine (e.g., 2- vs. 3-) alters steric hindrance and dipole moments, which may affect solubility and crystallinity .

Functional Group Variants: Trifluoromethyl vs. Imidazole

Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS: 455941-82-9) replaces the imidazole group with a trifluoromethyl (-CF₃) substituent. Key differences include:

| Property | This compound | Methyl 3-bromo-4-(trifluoromethyl)benzoate |

|---|---|---|

| Molecular Weight | 281.11 g/mol | 283.04 g/mol |

| Substituent Polarity | High (imidazole is polar, H-bond donor) | Moderate (-CF₃ is electron-withdrawing) |

| Biological Activity | Potential antifungal/anticancer applications | Likely inert; used as synthetic intermediate |

| Synthetic Applications | Drug discovery | Agrochemicals or materials chemistry |

The imidazole group enhances hydrogen-bonding capacity, making the target compound more suitable for interactions with biological targets like enzymes or receptors .

Comparison with Bioactive Benzoate Derivatives

Imidazole-Containing Drug Candidates

Compounds like 3-aryl-4-[α-(1H-imidazol-1-yl)aryl methyl]pyrroles () and N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide () highlight the pharmacological relevance of imidazole derivatives:

- Antifungal Activity : Imidazole-pyrrole hybrids showed MIC (Minimum Inhibitory Concentration) values in the µM range against Candida species, driven by imidazole’s ability to disrupt fungal cytochrome P450 enzymes .

- Anticancer Potential: Bromine-substituted imidazole derivatives (e.g., ) demonstrated inhibitory effects on indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy .

Biological Activity

Methyl 3-bromo-4-(1H-imidazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C11H9BrN2O2. Its synthesis typically involves two main steps: bromination of methyl benzoate and subsequent substitution with imidazole. The bromination introduces a bromine atom at the meta position, while the imidazole substitution is facilitated by a base in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The imidazole ring can bind to metal ions or act as a hydrogen bond donor/acceptor, influencing receptor interactions and enzyme modulation.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, enhancing the compound's interaction with target molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, it has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.012 |

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against cancer cell lines. For example, modifications in the structure (such as the introduction of methoxy groups) have been shown to enhance biological activity significantly .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in comparison with other imidazole derivatives. The results indicated that this compound exhibited superior antibacterial properties compared to several analogs, particularly due to its unique structural features that facilitate stronger interactions with bacterial enzymes .

Anticancer Research

Another investigation focused on the compound's potential as an anticancer agent. It was found that specific structural modifications led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Methyl 3-bromo-4-(1H-imidazol-1-yl)benzoate, and how are key functional groups identified?

- Methodology :

- NMR Analysis : Use and NMR to identify aromatic protons (δ ~7.0–8.5 ppm) and the imidazole ring protons (δ ~7.5–8.2 ppm). The methyl ester group typically appears as a singlet at δ ~3.8–4.0 ppm in NMR and δ ~52–55 ppm in NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H] peaks, with isotopic patterns reflecting bromine (e.g., 284.06 and 286.01 for and , respectively) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm) and imidazole C=N vibrations (~1500–1600 cm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Start with methyl 4-aminobenzoate, brominate at the 3-position using NBS or Br, then introduce the imidazole group via Ullmann or Buchwald-Hartwig coupling under palladium catalysis .

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N/Ar) to prevent side reactions. Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what targets are plausible?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450). The imidazole and ester moieties may interact with catalytic residues via hydrogen bonding or π-π stacking .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., solubility, CYP inhibition) using tools like SwissADME. Bromine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly in cases of twinning or disorder?

- Methodology :

- Software Selection : Use SHELXL for refinement and SHELXS for structure solution. For twinned data, apply TWINLAW to handle overlapping reflections .

- Disorder Modeling : Refine disordered bromine or imidazole positions using PART instructions and restraints on bond lengths/angles. Validate with R and GooF metrics .

Q. How should researchers analyze contradictory data in reaction mechanisms involving imidazole introduction?

- Methodology :

- Isotopic Labeling : Use -labeled imidazole to track coupling efficiency via NMR .

- Kinetic Studies : Compare reaction rates under varying temperatures and catalysts (e.g., Pd vs. Cu) to identify rate-limiting steps .

- Side-Product Isolation : Characterize byproducts (e.g., di-brominated analogs) via LC-MS and propose mechanistic pathways (e.g., radical vs. electrophilic bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.